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An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a privileged

scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and

biologically active natural products underscores its significance in the design and development

of novel therapeutics.[1] This guide provides a comprehensive technical overview of the

therapeutic applications of piperidine derivatives, delving into their mechanisms of action,

synthetic pathways, key bioassays, and structure-activity relationships (SAR).

The Versatility of the Piperidine Ring
The utility of the piperidine scaffold in drug design can be attributed to several key features:

Structural Mimicry: The piperidine ring can act as a bioisostere for other cyclic and acyclic

structures, enabling it to interact with a wide range of biological targets.

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be

readily protonated at physiological pH, influencing the molecule's solubility, lipophilicity, and

ability to cross biological membranes.

Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for

precise spatial orientation of substituents, facilitating optimal interactions with target proteins.
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Synthetic Tractability: The piperidine ring can be readily synthesized and functionalized

through a variety of established chemical reactions.

This guide will explore the therapeutic potential of piperidine derivatives through the lens of four

prominent drugs, each representing a distinct and significant therapeutic area.

Section 1: Neurodegenerative Diseases - The Case
of Donepezil
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in

cognitive function. A key pathological feature is the deficit of the neurotransmitter acetylcholine.

[2] Piperidine derivatives have emerged as crucial therapeutic agents in this area, with

Donepezil being a prime example.

Mechanism of Action: Inhibiting Acetylcholinesterase
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme

responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting AChE,

Donepezil increases the concentration and duration of action of acetylcholine, thereby

enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's

patients.[2][3]

The interaction of Donepezil with AChE is highly specific. The N-benzylpiperidine moiety of

Donepezil binds to the peripheral anionic site (PAS) of the enzyme, while the indanone portion

interacts with the catalytic active site, effectively blocking substrate access.

Signaling Pathway of Acetylcholine and Inhibition by Donepezil
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Caption: Acetylcholine (ACh) signaling at the synapse and its modulation by Donepezil.

Synthetic Protocol for Donepezil
The synthesis of Donepezil is a multi-step process that involves the preparation of two key

intermediates: N-benzylpiperidine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone. These are

then coupled via an aldol condensation, followed by reduction of the resulting enone.

Step 1: Synthesis of N-benzylpiperidine-4-carboxaldehyde

This intermediate can be synthesized from piperidine-4-carboxaldehyde and benzyl halides

through reductive alkylation or nucleophilic substitution.[4]

Materials: Piperidine-4-carboxaldehyde, benzyl bromide, potassium carbonate, acetonitrile.

Procedure:

Dissolve piperidine-4-carboxaldehyde (1 equivalent) and potassium carbonate (2

equivalents) in acetonitrile.

Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove potassium carbonate.

Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperidine-4-

carboxaldehyde.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5,6-dimethoxy-1-indanone

This intermediate is synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via an

intramolecular Friedel-Crafts acylation.[5][6]

Materials: 3-(3,4-dimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).

Procedure:

Heat polyphosphoric acid to 80-90 °C.

Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.

Continue stirring at this temperature for 1-2 hours.

Pour the reaction mixture onto crushed ice with stirring.

The product will precipitate as a solid.

Filter the solid, wash with water, and dry to obtain 5,6-dimethoxy-1-indanone.

Step 3: Aldol Condensation and Reduction to Donepezil

Materials: N-benzylpiperidine-4-carboxaldehyde, 5,6-dimethoxy-1-indanone, lithium

diisopropylamide (LDA), tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.

Procedure:
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Prepare a solution of LDA in THF at -78 °C.

Slowly add a solution of 5,6-dimethoxy-1-indanone in THF to the LDA solution and stir for

30 minutes.

Add a solution of N-benzylpiperidine-4-carboxaldehyde in THF to the reaction mixture and

stir for 2-3 hours at -78 °C.

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to

warm to room temperature.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

The resulting crude enone is dissolved in ethanol, and 10% Pd/C is added.

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature

for 12-16 hours.

Filter the catalyst and concentrate the filtrate to obtain crude Donepezil.

Purify by recrystallization or column chromatography.

Experimental Protocol: Acetylcholinesterase Inhibition
Assay
The inhibitory activity of Donepezil and its analogs is determined using the Ellman's method, a

colorimetric assay that measures the activity of AChE.[7]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine

reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-

nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

Acetylcholinesterase (from electric eel)

Acetylthiocholine iodide (ATCI)
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5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

Donepezil (or test compound)

96-well microplate

Microplate reader

Procedure:

Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and the test compound in

the appropriate buffer.

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of

phosphate buffer.

Add 25 µL of the test compound at various concentrations.

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE.

Incubate the plate at 37 °C for 15 minutes.

Measure the absorbance at 412 nm using a microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Structure-Activity Relationship (SAR) of Donepezil
Analogs

Indanone Moiety: The 5,6-dimethoxy substitution on the indanone ring is crucial for high

affinity to the PAS of AChE.[8]

Piperidine Ring: The piperidine nitrogen is essential for interacting with the catalytic active

site.
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Linker: The methylene linker between the indanone and piperidine rings provides the optimal

distance and flexibility for dual-site binding.

N-Benzyl Group: The benzyl group on the piperidine nitrogen contributes to hydrophobic

interactions within the active site gorge of AChE. Modifications to this group can influence

potency and selectivity.[9][10]

Compound/Series
Key Structural
Features for
Activity

IC₅₀ (AChE) Reference

Donepezil

5,6-

dimethoxyindanone,

N-benzylpiperidine

5.7 nM [Sugimoto et al., 1995]

6-O-desmethyl adduct

Demethylation at the

6-position of the

indanone ring

0.016 µM [8]

Pyridonepezil

Replacement of the

indanone with a

pyridone moiety

9.4 nM [9]

Quinolone-

benzylpiperidine

Replacement of the

indanone with a

quinolone moiety

Potent and selective [9]

Section 2: Pain Management - The Power of
Fentanyl
Opioid analgesics are the cornerstone of moderate to severe pain management. Fentanyl, a

synthetic piperidine derivative, is a potent µ-opioid receptor agonist, estimated to be 50 to 100

times more potent than morphine.[11]

Mechanism of Action: µ-Opioid Receptor Agonism
Fentanyl exerts its analgesic effects by binding to and activating µ-opioid receptors, which are

G-protein coupled receptors located in the brain, spinal cord, and peripheral tissues.[11]
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Activation of these receptors leads to a cascade of intracellular events, including:

Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

Closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces

neurotransmitter release (e.g., substance P, glutamate).

Opening of potassium channels on postsynaptic neurons, leading to hyperpolarization and

reduced neuronal excitability.

The net effect of these actions is a reduction in the transmission of pain signals and an altered

perception of pain.

Fentanyl's Action on the µ-Opioid Receptor
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Caption: Fentanyl's mechanism of action at the presynaptic and postsynaptic neurons.

Synthetic Protocol for Fentanyl
A common synthetic route to Fentanyl involves the preparation of N-phenethyl-4-

anilinopiperidine (4-ANPP), followed by acylation.

Step 1: Synthesis of N-phenethyl-4-anilinopiperidine (4-ANPP)

This intermediate is synthesized from N-phenethyl-4-piperidone (NPP) and aniline via reductive

amination.[12][13]
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Materials: N-phenethyl-4-piperidone (NPP), aniline, sodium triacetoxyborohydride,

dichloromethane (DCM).

Procedure:

Dissolve NPP (1 equivalent) and aniline (1.2 equivalents) in DCM.

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution at room

temperature.

Stir the reaction mixture for 24 hours.

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude 4-ANPP by column chromatography or recrystallization.

Step 2: Acylation of 4-ANPP to Fentanyl

Materials: 4-ANPP, propionyl chloride, triethylamine, dichloromethane (DCM).

Procedure:

Dissolve 4-ANPP (1 equivalent) and triethylamine (1.5 equivalents) in DCM.

Cool the solution to 0 °C in an ice bath.

Add propionyl chloride (1.2 equivalents) dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield Fentanyl.

The product can be further purified by conversion to its citrate salt and recrystallization.
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Experimental Protocol: µ-Opioid Receptor Binding
Assay
This assay determines the affinity of a compound for the µ-opioid receptor using a radioligand

competition assay.

Principle: The ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO)

from the µ-opioid receptor is measured.

Materials:

Membrane preparations from cells expressing the human µ-opioid receptor.

[³H]DAMGO (a selective µ-opioid agonist radioligand).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Test compound (Fentanyl or analog).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membrane preparation with various concentrations of the test compound

and a fixed concentration of [³H]DAMGO in the binding buffer.

Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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Determine the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC₅₀).

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) of Fentanyl
Analogs

Piperidine Ring: The 4-anilido substitution is critical for activity. Modifications at the 3-position

of the piperidine ring can significantly impact potency, with a cis-3-methyl group dramatically

enhancing activity.[14]

N-Phenethyl Group: The phenethyl group is important for hydrophobic interactions with the

receptor.

Propionamide Group: The N-acyl group is essential for activity. The length and nature of this

group influence potency and duration of action.[2]

Anilino Ring: Substitution on the aniline ring can modulate activity.
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Compound/Series
Key Structural
Features for
Activity

Analgesic Potency
(relative to
Morphine)

Reference

Fentanyl

N-propionyl-N-phenyl-

4-aminopiperidine with

N-phenethyl

50-100 [11]

Alfentanil

N-[1-[2-(4-ethyl-5-oxo-

2-tetrazolin-1-

yl)ethyl]-4-

(methoxymethyl)-4-

piperidinyl]-N-

phenylpropanamide

10-20 [Various sources]

Sufentanil

N-[4-

(methoxymethyl)-1-[2-

(2-thienyl)ethyl]-4-

piperidinyl]-N-

phenylpropanamide

500-1000 [Various sources]

Remifentanil

Methyl 1-(3-methoxy-

3-oxopropyl)-4-(N-

phenylpropanamido)pi

peridine-4-carboxylate

100-200 [Various sources]

Section 3: Antipsychotics - The Role of Haloperidol
Haloperidol is a typical antipsychotic of the butyrophenone class that has been widely used for

the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: Dopamine D2 Receptor
Antagonism
The primary mechanism of action of Haloperidol is the blockade of dopamine D2 receptors in

the mesolimbic pathway of the brain.[9][15] Overactivity in this pathway is associated with the

positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing D2

receptors, Haloperidol reduces dopaminergic neurotransmission, leading to an alleviation of
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these symptoms.[15] Haloperidol also has some affinity for other receptors, including serotonin

5-HT2 and alpha-1 adrenergic receptors, which may contribute to its overall therapeutic effect

and side-effect profile.[13]

Synthetic Protocol for Haloperidol
The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine

with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a Grignard reaction between 4-chlorobromobenzene and

piperidin-4-one.

Materials: 4-chlorobromobenzene, magnesium turnings, piperidin-4-one, diethyl ether.

Procedure:

Prepare the Grignard reagent by reacting 4-chlorobromobenzene with magnesium

turnings in anhydrous diethyl ether.

Add a solution of piperidin-4-one in diethyl ether dropwise to the Grignard reagent at 0 °C.

Stir the reaction mixture at room temperature for several hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extract the product with diethyl ether, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the product by recrystallization.

Step 2: Alkylation to Haloperidol

Materials: 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone,

potassium carbonate, potassium iodide, toluene.
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Procedure:

Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone,

potassium carbonate, and a catalytic amount of potassium iodide in toluene.

Reflux the mixture for 24-48 hours.

Cool the reaction mixture and filter to remove inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield crude Haloperidol.

Purify by recrystallization from a suitable solvent system (e.g., acetone/water).

Experimental Protocol: Dopamine D2 Receptor Binding
Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.

Principle: A radioligand competition assay is used to determine the ability of a test compound

to displace a selective D2 receptor radioligand (e.g., [³H]spiperone).

Materials:

Membrane preparations from cells expressing the human dopamine D2 receptor.

[³H]spiperone.

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂,

pH 7.4).

Test compound (Haloperidol or analog).

Glass fiber filters.

Scintillation counter.
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Procedure:

Incubate the cell membrane preparation with various concentrations of the test compound

and a fixed concentration of [³H]spiperone.

Allow the binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.

Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of Haloperidol
Derivatives

Butyrophenone Chain: The three-carbon propyl chain between the keto group and the

piperidine nitrogen is optimal for activity.[16]

Piperidine Ring: The 4-hydroxy-4-aryl substitution is critical. The nature of the aryl group

influences potency.

Fluorophenyl Group: The p-fluorophenyl group is important for potent D2 receptor

antagonism.

Nitrogen Atom: The basicity of the piperidine nitrogen is crucial for receptor interaction.
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Compound/Series
Key Structural
Features for
Activity

D2 Receptor
Affinity (Ki, nM)

Reference

Haloperidol

4-(4-chlorophenyl)-4-

hydroxypiperidine

linked to a γ-

fluorobutyrophenone

1.5 [Various sources]

Reduced Haloperidol

Reduction of the

ketone to a hydroxyl

group

Lower D2 affinity,

higher sigma-1 affinity
[17]

N-substituted

derivatives

Alkylation or

benzylation at the

piperidine nitrogen

Varied, can lead to

potent calcium

channel blockers

[18][19]

Section 4: CNS Stimulants - The Case of
Methylphenidate
Methylphenidate is a central nervous system (CNS) stimulant of the phenethylamine and

piperidine classes, primarily used in the treatment of attention-deficit/hyperactivity disorder

(ADHD).

Mechanism of Action: Dopamine and Norepinephrine
Reuptake Inhibition
Methylphenidate is believed to exert its therapeutic effects by acting as a dopamine and

norepinephrine reuptake inhibitor.[20] It blocks the dopamine transporter (DAT) and the

norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of

these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex.[12][20] This

enhancement of dopaminergic and noradrenergic signaling is thought to improve attention,

focus, and impulse control in individuals with ADHD.[8]
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The synthesis of Methylphenidate involves the preparation of ritalinic acid, followed by

esterification.

Step 1: Synthesis of Ritalinic Acid

Materials: 2-chloropyridine, phenylacetonitrile, sodium amide, sulfuric acid.

Procedure:

React 2-chloropyridine with the sodium salt of phenylacetonitrile (formed by reacting

phenylacetonitrile with sodium amide) to yield α-phenyl-2-pyridineacetonitrile.

Hydrolyze the nitrile group with sulfuric acid to form the corresponding amide.

Catalytically hydrogenate the pyridine ring to a piperidine ring.

Hydrolyze the amide to the carboxylic acid (ritalinic acid).

Step 2: Esterification to Methylphenidate

Materials: Ritalinic acid, methanol, thionyl chloride or hydrogen chloride gas.

Procedure:

Suspend ritalinic acid in methanol.

Cool the mixture to 0 °C.

Slowly add thionyl chloride or bubble hydrogen chloride gas through the solution.

Reflux the reaction mixture for several hours.

Cool the reaction and remove the solvent under reduced pressure.

The resulting methylphenidate hydrochloride can be purified by recrystallization.[1][21][22]
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This assay determines the affinity of a compound for the dopamine transporter.

Principle: A radioligand competition assay is used to measure the ability of a test compound

to displace a selective DAT radioligand (e.g., [³H]WIN 35,428).

Materials:

Membrane preparations from cells expressing the human dopamine transporter.

[³H]WIN 35,428.

Binding buffer.

Test compound (Methylphenidate or analog).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membrane preparation with various concentrations of the test compound

and a fixed concentration of [³H]WIN 35,428.

Allow the binding to reach equilibrium.

Terminate the reaction by rapid filtration.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters.

Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of
Methylphenidate Isomers
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Stereochemistry: Methylphenidate has two chiral centers, resulting in four stereoisomers.

The therapeutic activity resides primarily in the (2R,2'R)-threo isomer (d-threo-

methylphenidate).

Piperidine Ring: The piperidine ring is essential for activity.

Phenyl Group: Substitution on the phenyl ring can affect potency and selectivity for DAT

versus the serotonin transporter (SERT).

Ester Group: The methyl ester is important for activity.

Isomer
DAT Affinity (Ki,
nM)

NET Affinity (Ki,
nM)

Therapeutic
Activity

(2R,2'R)-threo ~14 ~400 High

(2S,2'S)-threo ~2000 ~5000 Low

(2R,2'S)-erythro ~300 ~3000 Low

(2S,2'R)-erythro >10000 >10000 Inactive

Conclusion and Future Directions
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new

therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of

pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic

profiles. Future research in this area will likely focus on:

Novel Scaffolds: The development of novel piperidine-based scaffolds with improved

properties.

Multi-target Ligands: The design of single molecules that can modulate multiple targets,

which may be beneficial for complex diseases like neurodegenerative disorders and cancer.

Targeted Delivery: The use of piperidine derivatives in targeted drug delivery systems to

enhance efficacy and reduce side effects.
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Green Synthesis: The development of more environmentally friendly and efficient synthetic

methods for the production of piperidine-containing drugs.

The continued exploration of the chemical space around the piperidine nucleus holds immense

promise for the discovery of the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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